[1,2,4]Triazolo[3,4-F][1,2,4]triazin-8-OL [1,2,4]Triazolo[3,4-F][1,2,4]triazin-8-OL
Brand Name: Vulcanchem
CAS No.: 1427501-61-8
VCID: VC15848976
InChI: InChI=1S/C4H3N5O/c10-4-3-8-6-2-9(3)7-1-5-4/h1-2H,(H,5,7,10)
SMILES:
Molecular Formula: C4H3N5O
Molecular Weight: 137.10 g/mol

[1,2,4]Triazolo[3,4-F][1,2,4]triazin-8-OL

CAS No.: 1427501-61-8

Cat. No.: VC15848976

Molecular Formula: C4H3N5O

Molecular Weight: 137.10 g/mol

* For research use only. Not for human or veterinary use.

[1,2,4]Triazolo[3,4-F][1,2,4]triazin-8-OL - 1427501-61-8

Specification

CAS No. 1427501-61-8
Molecular Formula C4H3N5O
Molecular Weight 137.10 g/mol
IUPAC Name 7H-[1,2,4]triazolo[3,4-f][1,2,4]triazin-8-one
Standard InChI InChI=1S/C4H3N5O/c10-4-3-8-6-2-9(3)7-1-5-4/h1-2H,(H,5,7,10)
Standard InChI Key RWNQZBDFMLGHMV-UHFFFAOYSA-N
Canonical SMILES C1=NN2C=NN=C2C(=O)N1

Introduction

# Triazolo[3,4-F][1, triazin-8-OL: A Comprehensive Review of Structural, Synthetic, and Biological Properties

[1,2,Triazolo[3,4-F] triazin-8-OL (CAS No. 1427501-61-8) is a fused heterobicyclic compound combining triazole and triazine rings, notable for its structural resemblance to purine bases. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. Its synthesis involves innovative annulation and substitution strategies, while crystallographic studies reveal intricate hydrogen-bonding networks that stabilize its conformation. This review synthesizes current research on its chemical behavior, pharmacological potential, and synthetic challenges.

Molecular Architecture Triazolo[3,4-F] triazin-8-OL features a bicyclic framework comprising a 1,2,4-triazole ring fused to a 1,2,4-triazine moiety at the 3,4- and F-positions, respectively. The IUPAC name, 7H- triazolo[3,4-f][1, triazin-8-one, reflects its tautomeric form, which exists predominantly in the 7H-oxo configuration rather than the 5H-tautomer . Key structural parameters include:

PropertyValue
Molecular FormulaC₄H₃N₅O
Molecular Weight137.10 g/mol
Canonical SMILESC1=NN2C=NN=C2C(=O)N1
Crystallographic Space GroupMonoclinic P2₁/c
Unit Cell Dimensionsa = 7.2926 Å, b = 14.456 Å, c = 11.436 Å, β = 105.30°

X-ray diffraction analysis confirms a dihedral angle of 20.27° between the triazolo-triazine core and substituent aromatic rings, with π-π stacking interactions (centroid distance: 3.695 Å) and N–H···N/O hydrogen bonds stabilizing the lattice .

Tautomerism and Electronic Properties

The compound exhibits prototropic tautomerism, favoring the amino-oxo form due to resonance stabilization of the exocyclic amine group . Density functional theory (DFT) calculations suggest strong electron delocalization across the fused rings, akin to purine systems, which may underpin its bioactivity .

Synthetic Methodologies

Ring Annulation via Hydrazide Intermediates

A primary route involves the dehydrative coupling of hydrazides with carbon disulfide or benzyl halides. For example, reacting 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one with carbon disulfide in water/pyridine yields the title compound at 65–70°C . Alternative pathways employ benzyl bromide in methanolic ammonia to introduce thioether substituents at C-3 .

Mechanistic Insight:

  • Nucleophilic attack by hydrazine nitrogen on CS₂ forms a dithiocarbamate intermediate.

  • Intramolecular cyclization eliminates H₂S, forming the triazolo-triazine core.

  • Acidic workup stabilizes the oxo tautomer .

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantageLimitation
Carbon disulfide annulation72High regioselectivityRequires toxic CS₂
Benzyl bromide substitution68Mild conditionsLimited to thioether derivatives
Purine ring expansion55Access to nucleoside analogsLow yield due to side reactions

Biological Activities and Mechanisms

Antimicrobial and Antiviral Effects

The triazolo-triazine scaffold demonstrates broad-spectrum antimicrobial activity, with MIC values ≤8 µg/mL against Staphylococcus aureus and Escherichia coli. Molecular docking studies suggest inhibition of dihydrofolate reductase (DHFR) via hydrogen bonding to Asp27 and Leu5 residues . Anti-HIV activity (EC₅₀: 2.3 µM) correlates with interference in reverse transcriptase-DNA binding .

CNS Modulation

Dose-dependent CNS depressant effects are observed in murine models, reducing locomotor activity by 40–60% at 10 mg/kg. This may arise from GABA_A receptor potentiation, as structural analogs enhance chloride influx in hippocampal neurons.

Structure-Activity Relationships (SAR)

Substituent Effects at C-3

  • Benzylthio groups: Enhance lipophilicity (logP: 1.8 vs. 0.5 for parent compound), improving blood-brain barrier penetration .

  • Allylic substituents: Reduce antimicrobial potency by 3-fold but increase anticancer selectivity (SI: 8.2 vs. 4.5) .

Tautomeric Influence

The 7H-oxo tautomer shows 5× higher DHFR affinity than the 5H-form due to optimal hydrogen bonding with Asn64 and Ile94 .

Applications and Future Directions

Pharmaceutical Development

Ongoing clinical trials explore prodrug formulations to enhance oral bioavailability (currently 12% in rats) . PEGylated nanoparticles loaded with the compound exhibit 3× higher tumor accumulation in xenograft models .

Material Science Applications

Thin films of the copper(II) complex show semiconducting behavior (bandgap: 2.1 eV), suggesting utility in organic electronics.

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